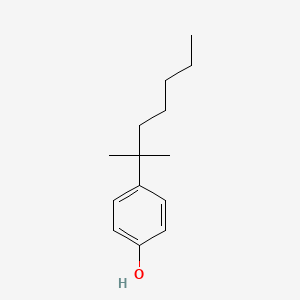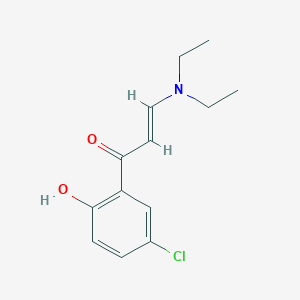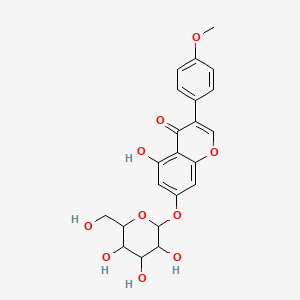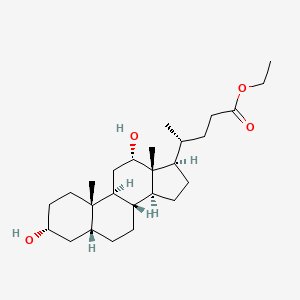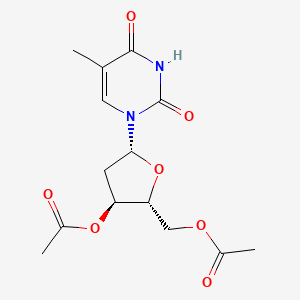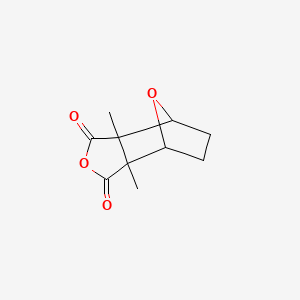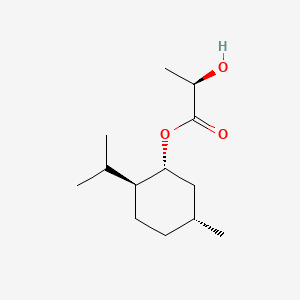
Methoxtrexate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methotrexate is synthesized through a multi-step process involving the reaction of 4-amino-N10-methylpteroylglutamic acid with other chemical reagents . The synthesis typically involves the following steps:
Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds such as 2,4-diamino-N10-methylpteroic acid.
Coupling Reaction: The intermediate compounds are then coupled with glutamic acid derivatives under controlled pH and temperature conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain high-purity methotrexate.
Industrial Production Methods
Industrial production of methotrexate involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Bulk Synthesis: Large quantities of intermediate compounds are synthesized in bulk reactors.
Automated Coupling: Automated systems control the coupling reactions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methotrexate undergoes various chemical reactions, including:
Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate, a major metabolite.
Reduction: Reduction reactions can convert methotrexate to its reduced forms, which may have different biological activities.
Substitution: Methotrexate can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in methotrexate reactions include:
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are employed for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and thiols, are used in substitution reactions.
Major Products
The major products formed from methotrexate reactions include:
7-Hydroxymethotrexate: Formed through oxidation.
Methotrexate Polyglutamates: Formed through enzymatic reactions in biological systems.
Applications De Recherche Scientifique
Methotrexate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying folate metabolism and enzyme inhibition.
Biology: Employed in research on cell division, DNA synthesis, and cellular metabolism.
Industry: Utilized in the development of drug delivery systems and nanotechnology applications.
Mécanisme D'action
Methotrexate exerts its effects by inhibiting several enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase . This inhibition leads to the suppression of DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells and immune cells . Methotrexate also promotes the release of adenosine, which has anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Methotrexate is often compared with other folate antagonists, such as aminopterin and pemetrexed . While all these compounds inhibit folate metabolism, methotrexate is unique in its broad range of applications and relatively lower toxicity. Similar compounds include:
Aminopterin: An older folate antagonist with higher toxicity.
Pemetrexed: A newer folate antagonist used primarily for lung cancer treatment.
Methotrexate’s versatility and effectiveness make it a valuable compound in both clinical and research settings.
Propriétés
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


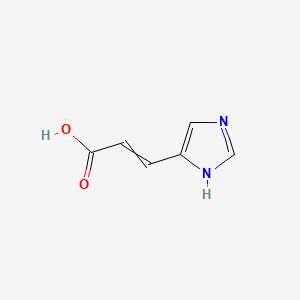
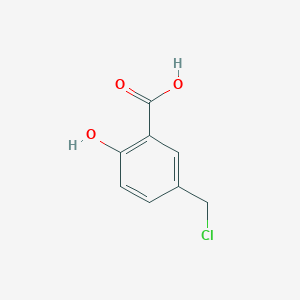
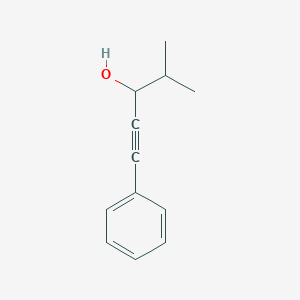
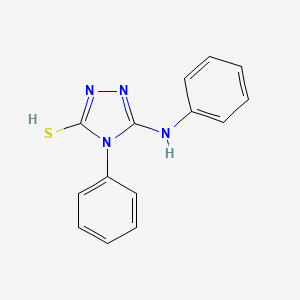
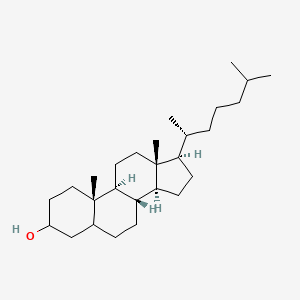
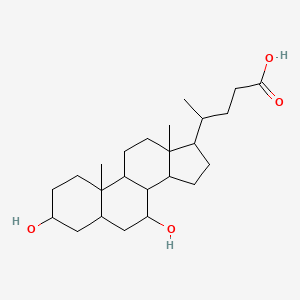
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B7812479.png)
